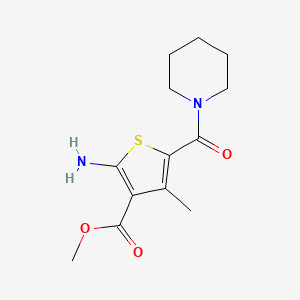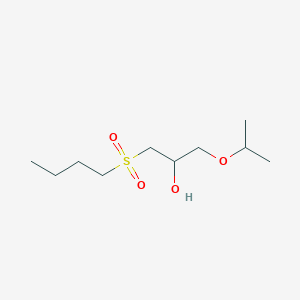![molecular formula C18H29NO7 B5091195 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as Flibanserin, is a drug that was originally developed as an antidepressant but was later approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire or interest in sexual activity.
Mécanisme D'action
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate works by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine, while decreasing the levels of serotonin. This leads to an increase in sexual desire and arousal in women with HSDD.
Biochemical and Physiological Effects:
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine, which are associated with increased sexual desire and arousal. It also decreases levels of serotonin, which is associated with decreased sexual desire.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the neurochemical basis of sexual desire and arousal. One limitation is that it is a drug that is approved for use in humans, which means that animal studies may not accurately reflect its effects in humans.
Orientations Futures
There are several potential future directions for research on N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential use of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in the treatment of other conditions, such as major depressive disorder and post-traumatic stress disorder. Another area of interest is the development of new drugs that target the same neurotransmitters as N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate but with fewer side effects. Finally, there is a need for further research on the long-term effects of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate use, particularly in terms of its effects on sexual function and overall health.
Méthodes De Synthèse
The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps that include the condensation of 4-ethylphenol with 2-bromoethanol to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}ethane-1,2-diamine. The final step involves the reaction of this intermediate with 3-methoxypropanoyl chloride to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate.
Applications De Recherche Scientifique
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential use in the treatment of HSDD in women. It has also been investigated for its potential use in the treatment of other conditions such as major depressive disorder and post-traumatic stress disorder.
Propriétés
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-3-15-5-7-16(8-6-15)20-14-13-19-12-10-17-9-4-11-18-2;3-1(4)2(5)6/h5-8,17H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQOSKNTAVHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)



![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)

![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)

